

A Comparative Guide to the Accuracy and Precision of the Nickel Dimethylglyoxime Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate and precise quantification of nickel is paramount in various applications, from quality control of raw materials to the analysis of biological samples. The dimethylglyoxime (DMG) method, a classical analytical technique, has long been a staple for nickel determination. This guide provides an objective comparison of the performance of the **nickel dimethylglyoxime** method, in both its gravimetric and spectrophotometric forms, with other analytical alternatives, supported by experimental data.

Performance Comparison of Nickel Determination Methods

The choice of an analytical method for nickel determination is often dictated by factors such as the required sensitivity, sample matrix, cost, and available instrumentation. While classical methods like the **nickel dimethylglyoxime** procedure are cost-effective and can be highly accurate, modern instrumental techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer lower detection limits and higher throughput.

The following table summarizes the key performance characteristics of the **nickel dimethylglyoxime** method and compares it with other common analytical techniques.

Performance Metric	Gravimetric (Ni-DMG)	Spectrophotometric (Ni-DMG)	Flame Atomic Absorption Spectrometry (FAAS)	Graphite Furnace Atomic Absorption Spectrometry (GFAAS)	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Accuracy	Excellent (e.g., 21.95% found vs. theoretical for $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ [1])	Good (e.g., 73.04 ± 0.08% found vs. 73.10% certified in NIST 864 SRM)[2]	35.97 ± 0.51% found vs. 36.06 ± 0.21% certified for High-Nickel Steel CRM) [3]	High	High
Precision (RSD)	High (typically <1%)	Good (e.g., 2.1% for 50 $\mu\text{g L}^{-1}$ Ni)[2]	Good (typically <5%)	< 10%	< 5%
Limit of Detection	mg range	$\mu\text{g L}^{-1}$ to mg L^{-1}	mg L^{-1}	$\mu\text{g L}^{-1}$	ng L^{-1} to $\mu\text{g L}^{-1}$
Throughput	Low	Moderate	High	Low to Moderate	High
Instrumentation Cost	Low	Low	Moderate	Moderate	High
Primary Interferences	Copper, Iron, Cobalt (can be masked) [4]	Cobalt(II), Gold(III), Dichromate ions	Spectral and chemical interferences	Matrix effects	Isobaric and polyatomic interferences

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below are the experimental protocols for the gravimetric and spectrophotometric determination of nickel

using dimethylglyoxime.

Gravimetric Determination of Nickel with Dimethylglyoxime

This method relies on the precipitation of nickel as a red, bulky complex with dimethylglyoxime in a slightly alkaline solution. The precipitate is then filtered, dried, and weighed.

Reagents:

- 1% Dimethylglyoxime solution in ethanol
- 6 M Hydrochloric acid
- 6 M Ammonia solution
- Citric acid (to mask interferences from iron)[\[5\]](#)

Procedure:

- Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute hydrochloric acid.[\[6\]](#)
- Dilute the solution with distilled water and heat to 60-80°C.[\[6\]](#)
- If iron is present, add citric acid to the solution.[\[5\]](#)
- Add an excess of the 1% alcoholic solution of dimethylglyoxime with constant stirring.[\[6\]](#)
- Slowly add dilute ammonia solution dropwise until the solution is slightly alkaline (pH 5-9) and a red precipitate of nickel dimethylglyoximate is formed.[\[4\]](#)[\[5\]](#)
- Digest the precipitate by heating the solution on a water bath for about 30 minutes to ensure complete precipitation.[\[5\]](#)
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible.

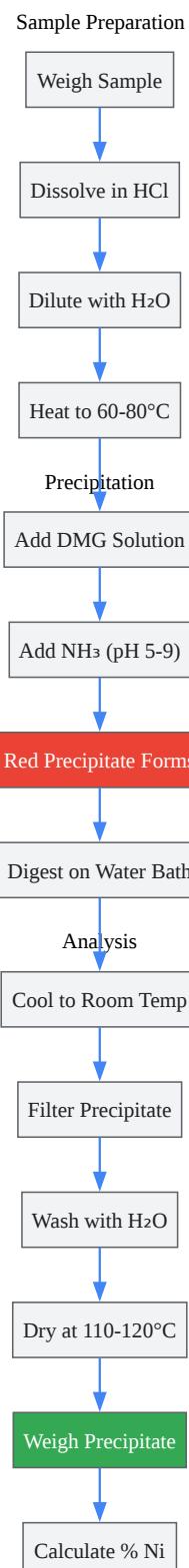
- Wash the precipitate with cold distilled water until it is free of chloride ions.
- Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[\[1\]](#)
- Calculate the mass of nickel from the weight of the nickel dimethylglyoximate precipitate.

Spectrophotometric Determination of Nickel with Dimethylglyoxime

This method involves the formation of a soluble, colored nickel-dimethylglyoxime complex in an alkaline medium in the presence of an oxidizing agent. The intensity of the color, which is proportional to the nickel concentration, is then measured using a spectrophotometer.

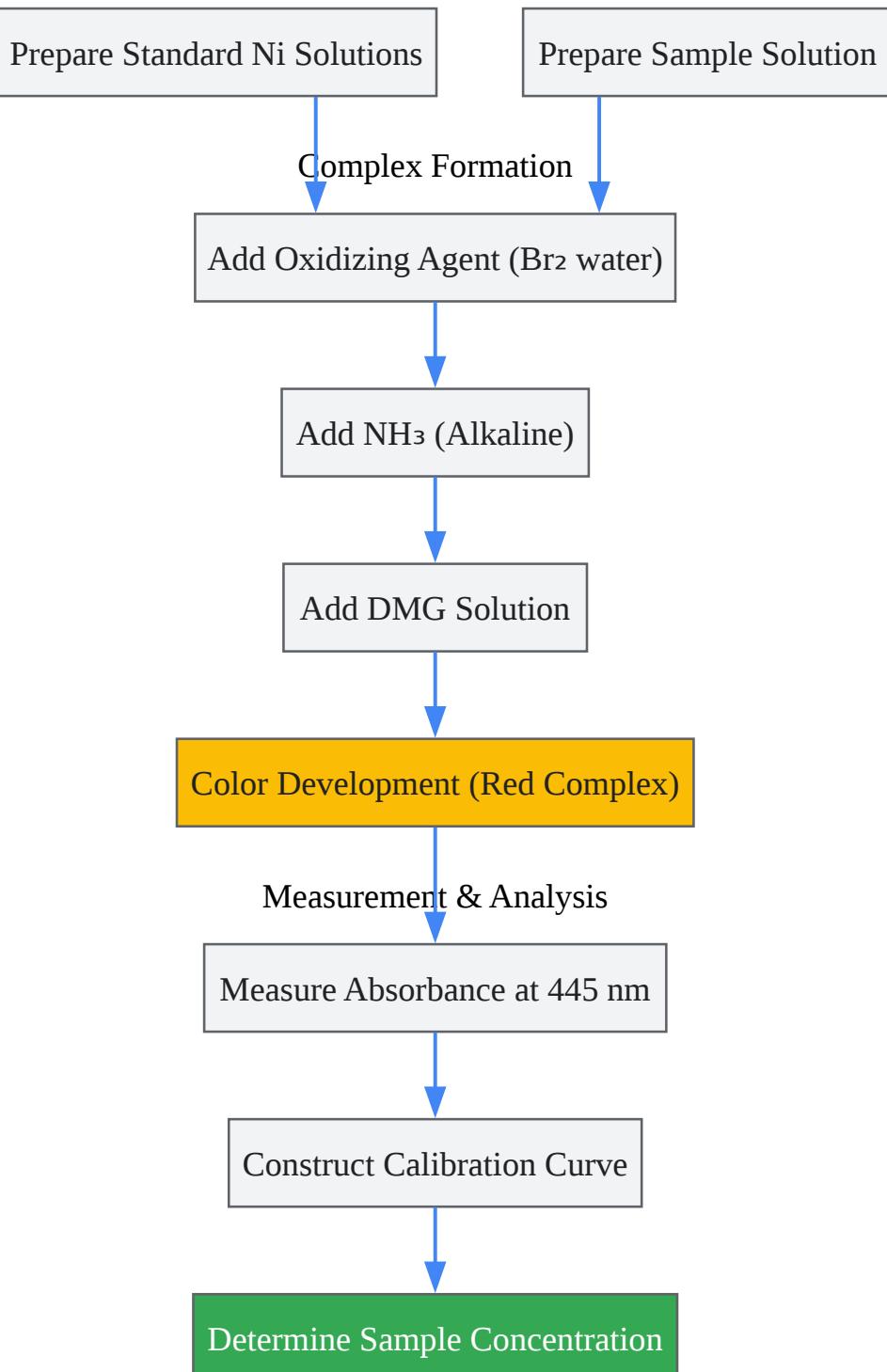
Reagents:

- Standard nickel solution (10 ppm)
- 1% Dimethylglyoxime solution in 95% ethanol
- Saturated bromine water (oxidizing agent)
- Concentrated ammonia solution


Procedure:

- Prepare a series of standard solutions of nickel with known concentrations.
- To a known volume of the sample solution and each standard solution in separate volumetric flasks, add saturated bromine water and mix.
- Add concentrated ammonia solution dropwise to destroy excess bromine and make the solution alkaline.
- Add the 1% dimethylglyoxime solution to each flask and dilute to the mark with distilled water.
- Allow the color to develop for a fixed period (e.g., 10 minutes).

- Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 445 nm) using a spectrophotometer, with a reagent blank as the reference.
- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
- Determine the concentration of nickel in the sample solution from the calibration curve.


Visualizing the Workflow

To better illustrate the procedural flow of the **nickel dimethylglyoxime** methods, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of nickel.

Solution Preparation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectrophotometric determination of nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijeais.org [ijeais.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. people.bu.edu [people.bu.edu]
- 5. Determination of ni dmg | DOCX [slideshare.net]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- To cite this document: BenchChem. [A Comparative Guide to the Accuracy and Precision of the Nickel Dimethylglyoxime Method]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143609#accuracy-and-precision-of-the-nickel-dimethylglyoxime-method>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com